![molecular formula C11H18N4O2S B6616828 N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide CAS No. 1481839-68-2](/img/structure/B6616828.png)
N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide (NPCPS) is a cyclic sulfonamide that has been found to possess a wide range of biological activities. It has been studied for its potential to act as an antimicrobial agent, an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. NPCPS has also been studied for its potential to act as a novel drug delivery system for drugs that are difficult to deliver through traditional methods.
Scientific Research Applications
N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide has been studied extensively in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer activities. It has also been studied for its potential to act as a novel drug delivery system for drugs that are difficult to deliver through traditional methods. N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide has also been studied for its potential to act as an antioxidant and a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide is not yet fully understood. However, it is believed to act through several different mechanisms. It is believed to bind to and inhibit the activity of bacterial enzymes, which can lead to the inhibition of bacterial growth. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide has been found to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to be an effective antimicrobial agent, with the ability to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to possess anti-inflammatory and anti-cancer activities. Additionally, N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide has been found to act as an antioxidant and a neuroprotective agent.
Advantages and Limitations for Lab Experiments
The use of N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide in laboratory experiments has several advantages and limitations. One of the main advantages is that N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide is relatively easy to synthesize, which makes it an attractive option for researchers. Additionally, N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide is relatively stable, which makes it suitable for a variety of experiments. However, there are some limitations to the use of N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide in laboratory experiments. For example, N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide is not water soluble, which can limit its use in some experiments. Additionally, N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide is not as effective as some other compounds in some applications, such as anti-cancer applications.
Future Directions
The potential future directions for N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide are numerous. One potential future direction is the development of new formulations of N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide for drug delivery applications. Additionally, further research into the mechanism of action of N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide could lead to the discovery of new applications for N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide. Additionally, further research into the biochemical and physiological effects of N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide could lead to the development of new therapeutic agents. Finally, further research into the synthesis of N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide could lead to the development of more efficient and cost-effective syntheses.
Synthesis Methods
N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide can be synthesized by a variety of methods. The most common method is a three-step process, which involves the reaction of piperidine and cyclopropanesulfonamide, followed by the introduction of the pyrazole moiety, and finally the condensation of the piperidine and cyclopropanesulfonamide. Other methods of synthesis include the use of anhydrous piperidine and cyclopropanesulfonamide, as well as the use of a catalytic amount of sodium azide.
properties
IUPAC Name |
N-(1-piperidin-4-ylpyrazol-4-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c16-18(17,11-1-2-11)14-9-7-13-15(8-9)10-3-5-12-6-4-10/h7-8,10-12,14H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDAHYLTQCNIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


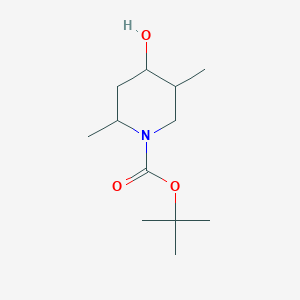
![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
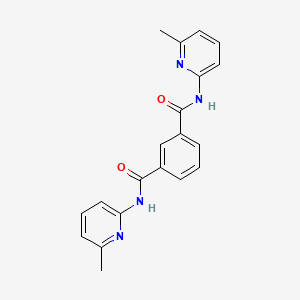
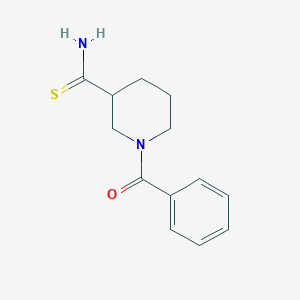
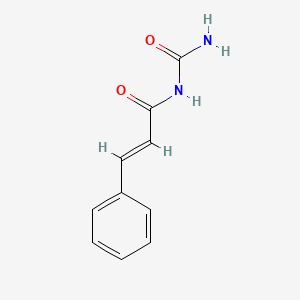
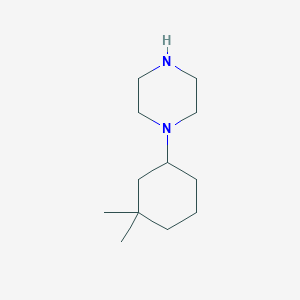
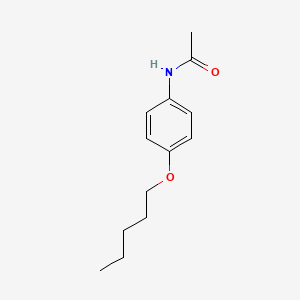

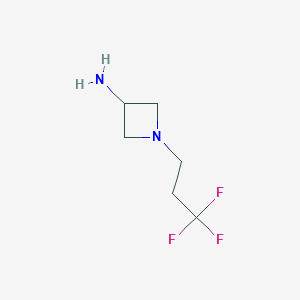

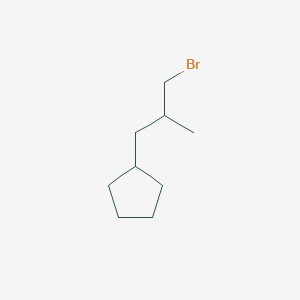
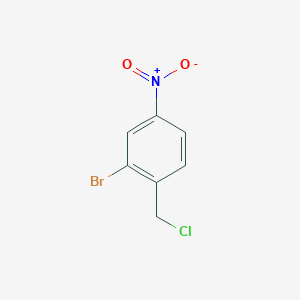
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)